7-Oxabicyclo[2.2.1]heptan-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
1190424-96-4 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m1/s1 |
InChI Key |
DZOONCSMZVPSHJ-PBXRRBTRSA-N |
SMILES |
C1CC2C(CC1O2)N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)N |
Canonical SMILES |
C1CC2C(CC1O2)N |
solubility |
not available |
Origin of Product |
United States |
Significance of Bridged Bicyclic Amine Scaffolds in Organic Chemistry
Bridged bicyclic amine scaffolds are a class of organic compounds that hold considerable importance in the field of organic chemistry, particularly in drug discovery and medicinal chemistry. Their rigid, three-dimensional structures provide a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nsf.gov This conformational constraint is a desirable feature in the design of new therapeutic agents, as it can reduce the entropic penalty upon binding to a receptor or enzyme. nsf.gov
The incorporation of these scaffolds into molecular design can lead to compounds with improved physicochemical properties. nsf.gov The inherent three-dimensionality of bridged bicyclic amines contributes to a high fraction of sp3-hybridized carbon atoms, a characteristic that has been correlated with a higher success rate in clinical drug development. nsf.govbohrium.com Furthermore, the rigid nature of these frameworks can protect the molecule from in vivo metabolism, potentially leading to improved pharmacokinetic profiles. nsf.gov The strategic placement of amine functional groups within these bridged systems provides a handle for further chemical modification and for establishing key interactions, such as hydrogen bonds and ionic bonds, with biological macromolecules.
The synthesis of diverse and complex bridged bicyclic amines remains a challenge, driving the development of new and innovative synthetic methodologies. nsf.govbohrium.com These efforts are crucial for expanding the accessible chemical space for drug discovery programs and for providing novel building blocks for the synthesis of complex natural products and other functional molecules. bohrium.com
Overview of the 7 Oxabicyclo 2.2.1 Heptane Framework As a Synthetic Template
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction remains the most prevalent and efficient method for constructing the 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.netresearchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a diene, typically a furan derivative, and a dienophile.
Reactions of Furan with Dienophiles for 7-Oxanorbornene Synthesis
The reaction between furan and various dienophiles is a cornerstone for generating 7-oxanorbornene derivatives, the unsaturated precursors to the target saturated system. researchgate.netresearchgate.netscribd.commdpi.com Furan, however, is often considered a poor diene in Diels-Alder reactions due to its aromatic character. rsc.org This can lead to low reactivity and facile retro-Diels-Alder reactions, diminishing the yield and selectivity of the cycloaddition. mdpi.comrsc.org
Common dienophiles used in conjunction with furan include maleic anhydride (B1165640), acrylonitrile (B1666552), and various acrylates. scribd.comgoogle.com For instance, the reaction of furan with maleic anhydride yields 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. scribd.com Similarly, the cycloaddition of acrylonitrile with furan, often catalyzed by a Lewis acid like zinc chloride, produces a racemic mixture of exo and endo isomers of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. Subsequent hydrogenation of the double bond furnishes the saturated 7-oxabicyclo[2.2.1]heptane-2-carbonitrile. google.com
The nature of the substituents on both the furan and the dienophile significantly influences the reaction's outcome. Electron-withdrawing groups on the dienophile generally enhance reactivity. Conversely, the introduction of substituents on the furan ring can modulate its electronic properties and steric hindrance, thereby affecting the regio- and diastereoselectivity of the cycloaddition. mdpi.com For example, 2-methylfuran (B129897) exhibits different reactivity and selectivity profiles compared to unsubstituted furan. mdpi.com
| Furan Derivative | Dienophile | Product | Key Observations |
|---|---|---|---|
| Furan | Maleic Anhydride | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | A classic example of the furan Diels-Alder reaction. scribd.com |
| Furan | Acrylonitrile | 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (exo/endo mixture) | Often requires Lewis acid catalysis (e.g., ZnCl₂) and gives a mixture of isomers. google.com |
| Furan | Itaconic Anhydride | A single Diels-Alder adduct | Highly efficient conversion under neat conditions at ambient temperature. nih.gov |
| 2-Methylfuran | Hexafluoro-2-butyne | Pincer and domino adducts | Reaction outcome is temperature-dependent, showing kinetic vs. thermodynamic control. rsc.org |
Influence of Reaction Conditions on Cycloaddition Adduct Formation
To overcome the inherent challenges of the furan Diels-Alder reaction, such as low yields and reversibility, various reaction conditions have been explored. These include the use of high pressure, microwave irradiation, and neat (solvent-free) synthesis. mdpi.commdpi.org
High Pressure: Applying high pressure can significantly favor the formation of the Diels-Alder adduct by shifting the equilibrium towards the more compact product. nih.govmdpi.org This is particularly beneficial for reactions that suffer from unfavorable thermodynamics at atmospheric pressure. nih.gov For instance, high-pressure conditions (13 kbar) have been successfully employed in the reaction of furan with chiral nitroalkenes. researchgate.net
Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates. mdpi.orgrsc.org In the context of the Diels-Alder reaction of furans, microwave heating can dramatically reduce reaction times and improve yields by efficiently supplying the energy required for the cycloaddition. mdpi.orgrsc.org This technique has been particularly effective in intramolecular Diels-Alder reactions of furan derivatives. rsc.org
Neat Synthesis: Conducting the reaction without a solvent (neat conditions) can also be advantageous. This approach increases the concentration of the reactants, which can lead to higher reaction rates and yields. A notable example is the highly efficient reaction between itaconic anhydride and furfuryl alcohol at room temperature, which proceeds to high yield without the need for a solvent. nih.gov
| Condition | Effect | Example |
|---|---|---|
| High Pressure | Favors product formation, overcomes unfavorable thermodynamics. nih.govmdpi.org | Reaction of furan with chiral nitroalkenes at 13 kbar. researchgate.net |
| Microwave Irradiation | Accelerates reaction rates, reduces reaction times, and can improve yields. mdpi.orgrsc.org | Intramolecular Diels-Alder cycloadditions of furan derivatives. rsc.org |
| Neat Synthesis (Solvent-Free) | Increases reactant concentration, leading to higher rates and yields. nih.gov | Reaction of itaconic anhydride with furfuryl alcohol. nih.gov |
Intramolecular Diels-Alder Approaches for 7-Oxabicyclo[2.2.1]heptane Moiety Construction
The intramolecular Diels-Alder (IMDA) reaction offers a powerful and often highly stereoselective route to complex cyclic systems, including the 7-oxabicyclo[2.2.1]heptane moiety. researchgate.netrsc.org In this approach, the furan (diene) and the dienophile are tethered together in the same molecule. The subsequent cycloaddition then forms the bicyclic system.
This strategy has been successfully applied in the total synthesis of natural products like solanoeclepin A. researchgate.netrsc.org The construction of the 7-oxabicyclo[2.2.1]heptane core in these syntheses often relies on a diastereoselective intramolecular Diels-Alder reaction. rsc.org The stereochemical outcome of the IMDA reaction can be controlled by the nature of the tether connecting the diene and dienophile and the presence of chiral auxiliaries. rsc.org Microwave assistance has also been shown to be effective in promoting these intramolecular cycloadditions. rsc.org
Asymmetric Synthetic Routes
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, as different enantiomers can exhibit distinct biological activities. researchgate.netgoogle.com To achieve this, several asymmetric strategies have been developed, including enzymatic resolution and the use of chiral auxiliaries.
Enzymatic Resolution Techniques for Enantiopure Derivatives
Enzymatic resolution is a powerful method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product. google.comgoogle.com
This approach has been successfully applied to the synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives. google.comgoogle.com For instance, a racemic mixture of a 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ester can be resolved using a lipase. google.com The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the enantiomerically enriched acid and ester. This method is advantageous as it can be performed early in a multi-step synthesis, preventing the loss of valuable material in later stages. google.com Lipases from Candida rugosa and Candida antarctica have been effectively used for the resolution of 7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid esters. google.com
Chiral Auxiliary-Mediated Diastereoselective Synthesis
Another effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
In the context of synthesizing the 7-oxabicyclo[2.2.1]heptane framework, chiral auxiliaries have been employed to control the diastereoselectivity of both inter- and intramolecular Diels-Alder reactions. rsc.orgrsc.org For example, a diastereoselective intramolecular Diels-Alder reaction using (R)-phenylglycinol as a chiral auxiliary has been a key step in the synthesis of a substructure of solanoeclepin A. researchgate.netrsc.org Similarly, glucosamine-based chiral furans have been used in Diels-Alder reactions with maleimides to generate multifunctional, enantiopure amido-oxanorbornenes with a high degree of stereocontrol. rsc.org The chiral auxiliary guides the approach of the dienophile to a specific face of the furan diene, leading to the preferential formation of one diastereomer. rsc.org
Gold(I)-Catalyzed Cycloisomerization of Alkynediols for 7-Oxabicyclo[2.2.1]heptane Formation
A highly effective and stereoselective method for constructing the 7-oxabicyclo[2.2.1]heptane core involves a gold(I)-catalyzed cycloisomerization of alkynediols. pkusz.edu.cnresearchgate.net This process proceeds through a sequential reaction cascade, initiated by the gold(I)-catalyzed cycloisomerization, followed by a semi-pinacol-type 1,2-alkyl migration. pkusz.edu.cn This methodology has proven valuable in the asymmetric total synthesis of natural products like farnesiferol C. pkusz.edu.cnucsb.edu
The reaction typically employs a gold(I) catalyst, such as Ph3PAuCl, in conjunction with a silver salt cocatalyst, like AgNTf2. ethz.ch The choice of solvent and reaction conditions can be optimized to achieve high yields and stereoselectivity.
Enantioselective Functionalization of Bicyclic Precursors
The synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives is crucial for their application in medicinal chemistry. Several strategies have been developed for the enantioselective functionalization of bicyclic precursors. One common approach is the use of chiral auxiliaries in Diels-Alder reactions to establish the initial stereochemistry of the bicyclic system. rsc.org
Furthermore, enzymatic resolutions have been successfully employed to separate enantiomers of 7-oxabicyclo[2.2.1]heptane derivatives, providing access to optically active building blocks. acs.org These enantiopure precursors can then be further elaborated to introduce the desired amine functionality.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl groups into saturated bicyclic amine scaffolds, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. ucl.ac.ukacs.org
Directed C(sp3)–H Arylation of Saturated Bicyclic Amine Scaffolds
A notable advancement is the silver-free palladium(II)-catalyzed C(sp3)–H arylation of saturated bicyclic amines. ucl.ac.ukacs.orgacs.orgucl.ac.uk This method allows for the coupling of a wide range of aryl iodides and bromides with the bicyclic amine core, tolerating various functional groups such as aldehydes, ketones, esters, and free phenols. ucl.ac.ukacs.orgacs.org The reaction can be carried out on a gram scale, and unreacted aryl halide can often be recovered. acs.org
A plausible catalytic cycle involves the initial deprotonation of a directing group-adorned amine, followed by a concerted metalation-deprotonation (CMD) step to form a σ-organopalladium complex. acs.org Oxidative addition of the aryl halide to the palladium(II) center generates a palladium(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and the arylated product. acs.org
Role of Directing Groups in Regioselective and Diastereoselective Arylation
The success of palladium-catalyzed C-H functionalization heavily relies on the use of directing groups. thieme-connect.comacs.orgacs.orgdmaiti.comresearchgate.net These groups, attached to the amine nitrogen, coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond and thereby controlling the regioselectivity of the arylation. acs.orgresearchgate.net
In the context of bicyclic amines, directing groups such as pyridyl amides have proven effective. ucl.ac.uk The pyridyl amide directs the arylation to the C(sp3)–H bonds of the bicyclic scaffold with high regioselectivity. ucl.ac.uk The choice of directing group is critical and can influence the efficiency and selectivity of the reaction. For instance, N-acetyl and N-benzoyl groups have shown good reactivity in certain carbonylation reactions, while N-Boc groups were less effective. thieme-connect.com Importantly, these directing groups can often be removed under mild conditions after the arylation is complete, providing the free arylated amine. ucl.ac.ukacs.org
| Catalyst System | Directing Group | Arylating Agent | Key Features |
| Pd(OAc)2 / CuBr2 | Pyridyl amide | Aryl iodides, Aryl bromides | Silver-free, good functional group tolerance, directing group is removable. ucl.ac.ukacs.org |
| Pd(TFA)2 / 1,4-BQ | Thioamide | Arylboronic acids | Highly monoselective arylation of saturated azacycles. scispace.com |
Ring Transformation and Rearrangement Strategies
Ring expansion reactions provide an alternative route to functionalized bicyclic systems that may be difficult to access through other means. The Demjanov and Tiffeneau-Demjanov rearrangements are classical yet powerful methods for the one-carbon ring enlargement of cycloalkanes.
Demjanov and Tiffeneau-Demjanov One-Carbon Ring Enlargements of 2-Aminomethyl-7-Oxabicyclo[2.2.1]heptane Derivatives
The Demjanov and Tiffeneau-Demjanov rearrangements have been specifically applied to 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives to achieve one-carbon ring expansions. wikipedia.orgwikipedia.orggrafiati.comepa.gov These reactions are typically initiated by the treatment of a primary amine with nitrous acid, which generates a reactive diazonium ion. wikipedia.orgwikipedia.org Subsequent rearrangement and loss of nitrogen gas lead to the formation of a ring-expanded carbocation, which is then trapped by a nucleophile, often water, to yield an alcohol. wikipedia.org
In the case of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives, the stereochemistry of the starting material can significantly influence the regioselectivity of the rearrangement. epa.govresearchgate.net For example, the nitrosation of 2-exo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol and its 2-endo-isomer yielded different ratios of the corresponding ring-expanded ketones, 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]oct-6-en-3-one. epa.gov The presence of the 7-oxa bridge has been observed to enhance the migratory aptitude of the C(3) methylene group over the C(1) methine group. epa.govresearchgate.net
The Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid, is particularly useful as it consistently leads to ring enlargement, producing a cycloketone. wikipedia.org This method has been successfully used for the synthesis of five, six, and seven-membered rings and is applicable to bicyclic systems. wikipedia.org
| Reactant | Rearrangement Type | Major Product(s) | Reference |
| 2-exo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol | Demjanov | Mixture of 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]oct-6-en-3-one | epa.gov |
| 2-endo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol | Demjanov | 8-oxabicyclo[3.2.1]oct-6-en-2-one (12:1 preference) | epa.gov |
| 2-exo-aminomethyl-7-oxabicyclo[2.2.1]heptan-2-endo-ol | Tiffeneau-Demjanov | Ring-expanded ketone | epa.gov |
Rearrangements of Bicyclo[2.2.1]heptanes in Related Azabicyclic Scaffold Synthesis
The inherent strain in bicyclo[2.2.1]heptane systems can be exploited to drive rearrangement reactions, providing access to various azabicyclic scaffolds. One notable example is the aza-Prins-pinacol rearrangement. This reaction has been effectively used to construct the 7-azabicyclo[2.2.1]heptane skeleton, which serves as a key precursor for the synthesis of potent analgesics like (±)-epibatidine and its analogue, (±)-epiboxidine. researchgate.net The process involves an aza-Prins cyclization that forms a bicyclic intermediate, which then undergoes a pinacol (B44631) rearrangement to yield the desired 7-azabicyclo[2.2.1]heptane structure. researchgate.net
Another significant rearrangement involves the behavior of 7-azabicyclo[2.2.1]hept-2-aminyl radicals. These radicals can undergo a regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. researchgate.net This ring expansion is influenced by the bridgehead atom and substituents on the bicyclic system. researchgate.net Computational studies support a mechanism that may involve a ring-opening/ring-closure sequence. researchgate.net
Furthermore, retro-Dieckmann type condensations on strained bicyclo[2.2.1]heptane systems, including 7-azabicyclo[2.2.1]heptenones, can lead to the formation of functionalized 3-pyrroline (B95000) scaffolds. researchgate.net This fragmentation is driven by the strain of the bicyclic system. researchgate.net
| Rearrangement Type | Starting Material | Key Reagents/Conditions | Product Scaffold | Reference |
| Aza-Prins-Pinacol | Acyclic precursor (e.g., 165) | Tin chloride | 7-Azabicyclo[2.2.1]heptane | researchgate.net |
| Aminyl Radical Rearrangement | 2-Azido-3-tosyl-7-azabicyclo[2.2.1]heptanes | Radical conditions (e.g., Bu3SnH/AIBN) | 2,8-Diazabicyclo[3.2.1]oct-2-ene | researchgate.net |
| Retro-Dieckmann Condensation | 3-Tosyl-7-azabicyclo[2.2.1]hept-5-en-2-ones | Not specified | Functionalized 3-pyrrolines | researchgate.net |
Functional Group Interconversion and Derivatization Approaches
The conversion of cyclic anhydride adducts derived from the 7-oxabicyclo[2.2.1]heptane framework is a fundamental strategy for introducing chemical diversity. The Diels-Alder reaction of furan with maleic anhydride yields the corresponding endo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This anhydride can be readily converted to the corresponding dicarboxylic acid. Subsequent Fischer esterification of the carboxylic acid groups leads to the formation of the corresponding esters.
Similarly, the Diels-Alder adduct of furan and acrylonitrile, 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, can be hydrolyzed under basic conditions (e.g., potassium hydroxide) to yield exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid stereoselectively. This carboxylic acid can then be esterified by first converting it to the acid chloride, followed by reaction with an alcohol.
A simple and efficient method for preparing methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves a regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, followed by hydrolysis. nih.gov
| Starting Material | Reaction | Reagents | Product | Reference |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Hydrolysis | Water | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | Fischer Esterification | Alcohol, Acid catalyst | Diester derivative | |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | Hydrolysis | KOH | exo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| exo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | Esterification | Thionyl chloride, Alcohol | exo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid ester | |
| 2-Methylfuran and Methyl 3-bromopropiolate | Diels-Alder/Hydrolysis | HCl | Methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | nih.gov |
Amide derivatives of the 7-oxabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane systems are crucial for creating diverse chemical libraries and serve as important synthetic intermediates. The synthesis of 7-azabicyclo[2.2.1]heptane itself can be achieved in multiple steps, and once obtained, it can be converted to various N-acyl derivatives, such as the N-acetyl derivative. cdnsciencepub.com
A notable application of amide derivatives is in directed C-H activation. For instance, an 8-aminoquinoline (B160924) amide of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be used to direct palladium-catalyzed β-arylation and heteroarylation of the bicyclic framework with complete diastereoselectivity. researchgate.net Cleavage of the directing group then provides access to novel 3D fragments valuable for drug discovery. researchgate.netresearchgate.net The synthesis of the starting amide involves the hydrolysis of the corresponding nitrile to a carboxylic acid, followed by amide coupling with 8-aminoquinoline using a coupling reagent like HATU. researchgate.net
| Starting Amine/Acid | Reagent | Product | Significance | Reference |
| 7-Azabicyclo[2.2.1]heptane | Acetyl chloride | N-Acetyl-7-azabicyclo[2.2.1]heptane | Study of rotational barriers | cdnsciencepub.com |
| exo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | 8-Aminoquinoline, HATU | (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | Directing group for C-H arylation | researchgate.net |
Ketone derivatives of 7-oxabicyclo[2.2.1]heptane are valuable intermediates. An acid-catalyzed cyclization of cis-epoxycyclohexanol provides a high-yield route to 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes. google.comgoogle.com This alcohol can then be oxidized to the corresponding ketone. For example, Dess-Martin oxidation of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane derivatives yields the ketone in nearly quantitative yield. nih.gov
The synthesis of 7-oxabicyclo[2.2.1]heptan-2-one has been achieved through a sequence involving the Diels-Alder reaction of furan and α-chloroacrylonitrile, followed by hydrogenation, hydrolysis, Curtius rearrangement, and subsequent hydrolysis of the resulting isocyanate. globalauthorid.com
While direct enzymatic approaches for the synthesis of this compound related ketone derivatives are not extensively detailed in the provided context, enzymatic reactions are used in the broader synthesis of related structures. For instance, enzymatic transesterification has been used for the preparation of unsymmetrical dialkyl acetylenedicarboxylates, which can act as dienophiles in Diels-Alder reactions to form the oxabicyclic core. acs.org
| Method | Starting Material | Key Reagents/Steps | Product | Reference |
| Acid-Catalyzed Cyclization/Oxidation | cis-Epoxycyclohexanol | Strong acid (e.g., H2SO4), Dess-Martin periodinane | 7-Oxabicyclo[2.2.1]heptan-2-one derivative | nih.govgoogle.comgoogle.com |
| Multi-step Synthesis | Furan, α-Chloroacrylonitrile | H2/Pd-C, Hydrolysis, Curtius Rearrangement | 7-Oxabicyclo[2.2.1]heptan-2-one | globalauthorid.com |
Chemical Reactivity and Transformation Pathways of 7 Oxabicyclo 2.2.1 Heptan 2 Amine and Its Analogues
Ring-Opening Reactions
The relief of ring strain is a primary driving force for the reactions of 7-oxabicyclo[2.2.1]heptane systems. This can be achieved through various modes of ring-opening, leading to the formation of highly functionalized monocyclic and acyclic structures.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. While direct ROMP of 7-oxabicyclo[2.2.1]heptan-2-amine is not extensively documented, the reactivity of analogous 7-oxanorbornene derivatives provides significant insight into this transformation. These derivatives, often bearing ester or imide functionalities, readily undergo polymerization when treated with ruthenium-based catalysts, such as Grubbs' catalysts. semanticscholar.orgresearchgate.net
The polymerization of monomers like exo-N-substituted-7-oxanorbornene-5,6-dicarboximides using well-defined ruthenium alkylidene catalysts results in polymers with controlled molecular weights and specific vinylene configurations. For instance, the ROMP of exo-N-cyclohexyl-7-oxanorbornene-5,6-dicarboximide initiated by Grubbs' first-generation catalyst yields a polymer with a high percentage of trans vinylene units. Similarly, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester can be polymerized using a ruthenium catalyst to afford high molecular weight polymers. semanticscholar.org The resulting polymers can be further modified; for example, hydrolysis of the polyester (B1180765) yields polyanions that can form hydrogels in aqueous solutions. semanticscholar.org
The reactivity in ROMP is also influenced by the stereochemistry of the substituents on the monomer. It has been observed that for some 7-oxanorbornene derivatives, the endo-isomer exhibits higher reactivity towards Grubbs' third-generation catalyst than the corresponding exo-isomer. nih.gov This selective reactivity can be exploited to control the polymerization process and synthesize block copolymers. nih.gov
Table 1: Examples of ROMP of 7-Oxanorbornene Derivatives
| Monomer | Catalyst | Polymer Characteristics | Reference |
| exo-N-cyclohexyl-7-oxanorbornene-5,6-dicarboximide | (PCy₃)₂(Cl)₂Ru=CHPh | High trans vinylene content | |
| 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester | Ru(PPh₃)₂(Cl)₂(CHPh) | High molecular weight polymer | semanticscholar.org |
| exo,exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-ene | Cl₂(PCy₃)₂Ru=CHPh | Living polymerization characteristics | acs.org |
Oxabenzonorbornadiene and its derivatives, which are unsaturated analogues of the 7-oxabicyclo[2.2.1]heptane system, are susceptible to nucleophilic ring-opening reactions, often catalyzed by transition metals. These reactions typically proceed with the cleavage of a carbon-oxygen bond, leading to the formation of substituted dihydronaphthalene derivatives. A wide range of nucleophiles, including alcohols, amines, and organometallic reagents, have been employed in these transformations. researchgate.netresearchgate.net
Palladium-catalyzed reactions are particularly common for this purpose. For instance, the reaction of oxabenzonorbornadiene with aryl iodides in the presence of a palladium catalyst can produce highly substituted biphenyl (B1667301) derivatives. epfl.ch The regioselectivity of these reactions can be influenced by substituents on the oxabenzonorbornadiene core. researchgate.net In the case of unsymmetrically substituted derivatives, the nucleophile often adds to the olefinic carbon farther from the substituent. researchgate.net
Iridium catalysts have also been shown to be effective for the asymmetric ring-opening of oxabenzonorbornadienes with amine nucleophiles, affording chiral trans-substituted dihydronaphthalene derivatives in high yields. researchgate.net The choice of the chiral ligand is crucial for achieving high enantioselectivity.
The reductive ring-opening of 7-oxabicyclo[2.2.1]heptan-2-one derivatives provides a valuable route to functionalized cyclohexanone (B45756) and cyclohexanol (B46403) derivatives. This transformation can be initiated by photoinduced electron transfer. For example, irradiation of 7-oxabicyclo[2.2.1]heptan-2-ones in the presence of triethylamine (B128534) (Et₃N) can lead to the formation of 3-hydroxycyclohexanone (B1200884) derivatives. acs.org This method has been successfully applied in the synthesis of C-α-D-galactopyranosides of carbapentopyranoses, demonstrating its utility in the preparation of complex molecules. acs.orgacs.org
The reaction proceeds via a radical mechanism initiated by the transfer of an electron from the amine to the ketone. The resulting radical anion undergoes cleavage of the C1-O bond, followed by hydrogen atom transfer and tautomerization to yield the 3-hydroxycyclohexanone product. This process highlights a pathway to convert the bicyclic ketone into a monocyclic system with retention of key functional groups.
Intramolecular reactions involving the 7-oxabicyclo[2.2.1]heptane skeleton can lead to complex polycyclic structures. In some cases, the ring system itself can be formed through an intramolecular cyclization process. For example, the treatment of certain unsaturated δ-hydroxy aldehydes with a silyl (B83357) triflate and a hindered base can trigger an intramolecular Prins double cyclization to yield 7-(silyloxy)-2-oxabicyclo[2.2.1]heptanes as single diastereomers. researchgate.net
Conversely, the pre-formed bicyclic system can undergo intramolecular ring-opening followed by cyclization. A notable example is the transformation of nitrohexofuranoses into cyclopentylamines, which proceeds through the formation and subsequent controlled opening of a 2-oxabicyclo[2.2.1]heptane intermediate. nih.gov This strategy allows for the stereocontrolled synthesis of polyhydroxylated carbocyclic β-amino acids.
Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
Beyond ring-opening reactions, the saturated 7-oxabicyclo[2.2.1]heptane framework can be functionalized through the activation of its C-H bonds.
Palladium-catalyzed directed C-H functionalization has emerged as a powerful tool for the selective introduction of aryl groups into saturated carbocycles. In the context of 7-oxabicyclo[2.2.1]heptane derivatives, an amide directing group can be used to achieve highly regio- and diastereoselective β-arylation.
A study on the directed arylation of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide, an analogue of acylated this compound, demonstrated the feasibility of this approach. nih.gov Using a palladium catalyst, various aryl and heteroaryl groups can be introduced at the β-position to the directing group with high diastereoselectivity. nih.gov The reaction conditions can be optimized to achieve high yields, with some arylations proceeding in up to 99% yield. nih.gov The 8-aminoquinoline (B160924) directing group can be subsequently cleaved, providing access to valuable 3D fragments for applications such as fragment-based drug discovery. nih.gov
Table 2: Palladium-Catalyzed Directed Arylation of an N-Acyl-7-Oxabicyclo[2.2.1]heptane-2-amine Analogue
| Aryl Iodide | Product Yield | Diastereoselectivity | Reference |
| Iodobenzene | 68% | Complete | nih.gov |
| 4-Iodoanisole | 99% | Complete | nih.gov |
| 4-Iodotoluene | 91% | Complete | nih.gov |
| 2-Iodothiophene | 88% | Complete | nih.gov |
This directed arylation strategy offers a significant advantage in its ability to functionalize a typically unreactive C(sp³)–H bond in a highly predictable manner, opening up avenues for the synthesis of complex and diverse derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold.
Reactivity of (7-Oxabicyclo[2.2.1]hept-5-en-2-ylidene)amines with Electrophilic Reagents
The reactivity of imines derived from the 7-oxabicyclo[2.2.1]heptane skeleton, specifically (7-oxabicyclo[2.2.1]hept-5-en-2-ylidene)amines, with electrophilic reagents has been a subject of investigation. Unexpectedly, the reaction of these N-substituted imines with different electrophiles, such as phenylsulfenyl chloride (PhSCl) and meta-chloroperoxybenzoic acid (mCPBA), leads to the formation of the same type of furan (B31954) derivatives through distinct reaction pathways. researchgate.netresearchgate.net This outcome highlights the influence of the bicyclic framework on the reaction course. The results suggest a homoconjugative, electron-releasing effect from the oxabicycloalkenylideneamine moieties, a phenomenon that has been predicted theoretically. researchgate.net
Further research has explored the Grob fragmentation of (7-oxabicyclo[2.2.1]hept-5-en-2-ylidene)amines as a pathway to synthesize other heterocyclic systems. thieme.de
Reactivity of Carbamoyl (B1232498) and Carboxylic Acid Groups on the Bicyclic Framework (e.g., Urea (B33335) Formation, Amide Coupling)
The functionalization of the 7-oxabicyclo[2.2.1]heptane core with carbamoyl and carboxylic acid groups opens avenues for a wide range of chemical transformations, most notably urea and amide bond formation. These reactions are crucial for creating derivatives with potential applications in medicinal chemistry and materials science.
Amide coupling reactions are a common strategy to modify the 7-oxabicyclo[2.2.1]heptane scaffold. For instance, the exo-carboxylic acid derivative of 7-oxabicyclo[2.2.1]heptane can be coupled with 8-aminoquinoline using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to furnish the corresponding amide, (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide, in high yield. researchgate.net This amide can then serve as a substrate for further directed C-H activation and arylation reactions. researchgate.net
Similarly, conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides have been synthesized by coupling the corresponding dicarboxylic acid with various secondary amines using diisopropylcarbodiimide (DIC) as the coupling agent. rsc.org These reactions proceed in good yields and allow for the introduction of diverse substituents.
Urea formation involving the 7-oxabicyclo[2.2.1]heptane framework has also been documented. One synthetic approach involves the conversion of a carboxylic acid to an isocyanate intermediate using diphenylphosphoryl azide (B81097) (DPPA). This isocyanate can then react with primary or secondary amines to yield substituted ureas. For example, bicyclo[2.2.1]heptane-2-yl isocyanate, derived from the corresponding carboxylic acid, reacts with amines like 2-phenylethylamine or 3-bromoaniline (B18343) to form the respective urea derivatives.
The table below summarizes representative amide coupling reactions on the 7-oxabicyclo[2.2.1]heptane framework.
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield |
| exo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | 8-Aminoquinoline | HATU | (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | 90% researchgate.net |
| 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | Di(2-ethylhexyl)amine | Diisopropylcarbodiimide | N,N,N',N'-Tetrakis(2-ethylhexyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide | 88% rsc.org |
Elimination and Fragmentation Reactions
The strained nature of the 7-oxabicyclo[2.2.1]heptane system makes it susceptible to elimination and fragmentation reactions, particularly under thermal conditions or with appropriate reagents. These reactions are of both synthetic and mechanistic interest.
Investigation of Elimination Reactions of 7-Oxabicyclo[2.2.1]heptane-2-carboxylates
Systematic investigations into the elimination reactions of 7-oxabicyclo[2.2.1]heptane-2-carboxylates have provided valuable insights into the reactivity patterns of this bicyclic system. acs.orgresearchgate.net The presence of substituents and the stereochemistry of the carboxylate group can significantly influence the outcome of these reactions. ontosight.ai These studies are crucial for understanding the stability of these compounds and for designing synthetic routes that either leverage or avoid such elimination pathways.
Retro-Diels-Alder Reactions and Mechanistic Implications
The retro-Diels-Alder (rDA) reaction is a characteristic fragmentation pathway for 7-oxabicyclo[2.2.1]heptene derivatives. nih.govvanderbilt.eduresearchgate.net This thermally induced pericyclic reaction involves the cleavage of the bicyclic system into a furan and a dienophile, reversing the Diels-Alder reaction used for its synthesis. acgpubs.orgrsc.orgmasterorganicchemistry.com
The thermal stability of these adducts and the propensity to undergo rDA reactions are influenced by the substituents on the bicyclic frame. vanderbilt.edu For example, thermogravimetric analysis of various 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes shows decomposition temperatures ranging from approximately 147 °C to 217 °C. vanderbilt.edu The kinetics of these reactions have been studied, and the activation parameters determined. For instance, the rDA of one such derivative was found to have an activation energy (Ea) of 34.5 ± 0.5 kcal/mol, with the reaction being entropy-driven. nih.govvanderbilt.edu This activation energy can be significantly different from that of related structures, a difference attributed to the electronic properties (LUMO energies) of the dienophiles formed. nih.govvanderbilt.edu
Mechanistically, the rDA reaction is a concerted, pericyclic process that proceeds through a single transition state. numberanalytics.com The stereochemistry of the reaction is specific, with the stereochemical information of the starting bicyclic compound being retained in the products. numberanalytics.com The high energy of certain dienophiles, like benzyne, can render the rDA reaction of their adducts with furan less facile compared to adducts with more conventional dienophiles. rsc.org
In some cases, the rDA reaction can be a key step in a synthetic sequence, providing a method to generate reactive species or to unmask functional groups. nih.gov For instance, a double retro-[4+2][3+2] cycloaddition has been reported in an oxanorbornane-triazoline system, leading to the release of a furan molecule. acs.orgmanchester.ac.uk This demonstrates the potential for designing complex, stimulus-responsive molecular systems based on the rDA reaction of oxabicyclic frameworks.
The table below presents the onset decomposition temperatures for some 7-oxabicyclo[2.2.1]hept-2-ene derivatives, indicating their relative thermal stabilities.
| Compound | Onset Decomposition Temperature (°C) |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) | 147 vanderbilt.edu |
| 5,6-Bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene | 217 vanderbilt.edu |
Regioselective and Stereoselective Addition Reactions (e.g., to 8-Oxabicyclo[3.2.1]oct-6-en-2-one)
The study of addition reactions to related bicyclic ketones, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, provides valuable parallels for understanding the reactivity of the 7-oxabicyclo[2.2.1]heptane system. The rigid, conformationally constrained structure of these bicyclic frameworks allows for a high degree of regio- and stereocontrol in addition reactions.
The addition of electrophiles to 8-oxabicyclo[3.2.1]oct-6-en-2-one has been shown to proceed with high regio- and stereoselectivity. scispace.comresearchgate.net For example, the reaction with phenylselenyl chloride (PhSeCl) results in the addition of the phenylseleno group to the exo face of C6 and the chloride to the exo face of C7. researchgate.net Subsequent transformations, such as α-ketone bromination and base-induced elimination, can lead to the selective formation of more complex derivatives like 7-(phenylseleno)-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one. scispace.comresearchgate.net The observed selectivities are attributed to a combination of steric hindrance and electronic effects, where the homoconjugated carbonyl group can act as either an electron-withdrawing or electron-releasing group depending on the reaction's electronic demand. scispace.comresearchgate.net
Similarly, the addition of organometallic reagents to cyclic ketones can be highly stereocontrolled. nih.gov While not directly on the 7-oxabicyclo[2.2.1]heptane system, studies on related tin-containing cyclic ketones show that the nucleophile preferentially attacks syn to the tin center due to chelation, demonstrating the principle of remote stereocontrol. nih.gov The stereochemical outcome of nucleophilic additions to cyclic and bicyclic ketones is a well-studied area, with factors such as the trajectory of nucleophilic attack (Bürgi-Dunitz angle), steric hindrance, and torsional strain dictating the facial selectivity. libretexts.orgacademie-sciences.fr In bicyclic systems like norbornanone, the exo face is generally more accessible to incoming nucleophiles. mdpi.com
The table below summarizes the stereochemical outcome of some addition reactions to 8-oxabicyclo[3.2.1]oct-6-en-2-one and related systems.
| Substrate | Reagent | Product(s) | Stereoselectivity |
| 8-Oxabicyclo[3.2.1]oct-6-en-2-one | PhSeCl | exo-6-(Phenylseleno)-exo-7-chloro-8-oxabicyclo[3.2.1]octan-2-one | High regio- and stereoselectivity researchgate.net |
| 8-Oxabicyclo[3.2.1]oct-6-en-2-one | Br₂ | exo-6,exo-7-Dibromo-8-oxabicyclo[3.2.1]octan-2-one | High regio- and stereoselectivity |
Stereochemical Aspects of 7 Oxabicyclo 2.2.1 Heptane Chemistry
Control of Endo/Exo Selectivity in Diels-Alder Cycloadditions
The Diels-Alder reaction is a cornerstone for the synthesis of the 7-oxabicyclo[2.2.1]heptane ring system, most commonly through the cycloaddition of furan (B31954) with various dienophiles. researchgate.net The stereoselectivity of this reaction, specifically the formation of endo or exo products, is a well-studied yet complex phenomenon.
Generally, the Diels-Alder reaction is known to favor the formation of the endo adduct due to secondary orbital interactions. However, the reaction between furan and maleic anhydride (B1165640) famously yields the exo isomer as the thermodynamically more stable product. umich.edu This is a reversible reaction where the initially formed endo adduct can revert to the starting materials, allowing for the eventual accumulation of the more stable exo product. umich.edu
The choice of dienophile and reaction conditions can significantly influence the endo/exo ratio. For instance, the reaction of furan with N-phenylmaleimide can produce a mixture of both endo and exo isomers, which can be separated chromatographically. umich.edu The stereochemistry of these adducts can be readily determined using proton NMR spectroscopy, as the coupling constants between the bridgehead protons and the protons on the adjacent carbons differ significantly for the endo and exo isomers due to their distinct dihedral angles. umich.edu
The use of substituted furans can also direct the stereochemical outcome. For example, the [4+2] cycloaddition of 3-alkoxyfurans with N-substituted maleimides provides a general route to endo-cantharimides. nih.gov This endo-selectivity is a key feature of this particular reaction. nih.gov Furthermore, Lewis acid catalysis can be employed to alter the selectivity. For instance, the thermal cycloaddition of certain dienophiles might yield a mixture of exo and endo products, while the use of a Lewis acid like aluminum chloride can invert this selectivity. sci-hub.se
Table 1: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions
| Factor | Influence on Selectivity | Example |
|---|---|---|
| Reaction Control | Kinetic control often favors the endo product, while thermodynamic control favors the more stable exo product. | Furan and maleic anhydride reaction yields the exo product under thermodynamic control. umich.edu |
| Dienophile | The structure of the dienophile can significantly impact the endo/exo ratio. | N-phenylmaleimide reacts with furan to give a mixture of endo and exo isomers. umich.edu |
| Substituted Furan | Substituents on the furan ring can direct the stereochemical outcome. | 3-Alkoxyfurans react with N-substituted maleimides to yield endo products. nih.gov |
| Catalysis | Lewis acids can alter the selectivity of the cycloaddition. | AlCl₃ can invert the exo/endo selectivity in certain reactions. sci-hub.se |
Diastereoselectivity in Synthetic Transformations and Domino Metathesis Reactions
The rigid 7-oxabicyclo[2.2.1]heptane skeleton serves as an excellent template for diastereoselective reactions, where the existing stereocenters direct the formation of new ones. This is evident in a variety of synthetic transformations. For instance, directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been shown to proceed with complete diastereoselectivity. researchgate.net Similarly, intramolecular Diels-Alder strategies using chiral auxiliaries can lead to the formation of the 7-oxabicyclo[2.2.1]heptane moiety with high diastereoselectivity. rsc.orgresearchgate.net
Domino metathesis reactions, which involve a cascade of metathesis events, are powerful tools for the synthesis of complex molecules from 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.net These reactions, such as ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM) or cross-metathesis (CM), can generate intricate polycyclic systems. researchgate.net The stereochemistry of the starting oxanorbornene derivative plays a crucial role in determining the stereochemical outcome of the final product.
The ring-opening cross-metathesis (ROCM) of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with alkenes like allyl alcohol or allyl acetate (B1210297) demonstrates the influence of the substrate's stereochemistry on the reaction's selectivity. beilstein-journals.org The E/Z selectivity of the newly formed double bond is dependent on the catalyst used, while the regioselectivity is largely influenced by the substrate. beilstein-journals.org For example, the reaction of an endo-nitrile with allyl alcohol can show moderate Z/E selectivity, whereas the corresponding exo-isomer may react with little to no stereoselectivity. beilstein-journals.org
Enantioselective Synthesis and Kinetic Resolution
The synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives is of significant interest due to their application as chiral building blocks (chirons) in the total synthesis of natural products and bioactive molecules. researchgate.netresearchgate.net Several strategies have been developed to achieve this, including the use of chiral catalysts and kinetic resolution.
Enantioselective desymmetrization of meso-diols containing the 7-oxabicyclo[2.2.1]heptane framework using chiral catalysts can produce chiral lactones with high enantioselectivity. chemrxiv.org This approach involves the selective oxidation of one of the two enantiotopic hydroxyl groups.
Kinetic resolution is another powerful technique for obtaining enantiomerically enriched compounds. This can be achieved through various methods, including enzymatic resolutions and enantioselective deprotonation using chiral bases. acs.org For example, lipases can be used for the kinetic resolution of certain 7-oxabicyclo[2.2.1]heptane derivatives. The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted, enriched enantiomer.
Conformational Analysis of 7-Oxabicyclo[2.2.1]heptane Systems
The 7-oxabicyclo[2.2.1]heptane ring system is conformationally rigid, a feature that is central to its utility in stereocontrolled synthesis. umich.edu However, subtle conformational preferences can still be observed and play a role in the reactivity and spectroscopic properties of its derivatives.
Computational methods, such as molecular mechanics and density functional theory (DFT), are valuable tools for analyzing the conformational landscape of these systems. For instance, for 7-oxabicyclo[2.2.1]heptane-2-carbonitrile, two primary conformers have been identified: an endo-envelope conformation and an exo-twist conformation. smolecule.com The relative stability of these conformers is influenced by a balance of steric and electronic effects.
NMR spectroscopy is a key experimental technique for conformational analysis. The coupling constants between protons, particularly the bridgehead protons and their neighbors, provide crucial information about the dihedral angles and thus the conformation of the ring system. umich.edunih.gov For example, in certain derivatives, the observation of specific long-range couplings or the absence thereof can be used to assign the conformation of the bicyclic system. nih.gov The introduction of the 7-oxa bridge significantly influences the ring strain, which in turn affects the molecule's reactivity. smolecule.com
Theoretical and Computational Investigations of 7 Oxabicyclo 2.2.1 Heptan 2 Amine Structures and Reactivity
In Silico Conformational Analysis and Molecular Modeling
The rigid bicyclic framework of 7-oxabicyclo[2.2.1]heptan-2-amine, a derivative of the norbornane (B1196662) system, imparts significant conformational constraints. This rigidity, stemming from the bridged structure, limits the rotational freedom around key bonds and locks the molecule into a specific three-dimensional conformation. The presence of the oxygen bridge at the 7-position introduces a heteroatom that influences the electronic and geometric properties of the molecule compared to its carbocyclic analog, bicyclo[2.2.1]heptan-2-amine.
Computational studies, including molecular modeling, have been employed to understand the conformational preferences and stability of related 7-oxabicyclo[2.2.1]heptane systems. For instance, in 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides, theoretical calculations predicted the proximity of the diamide (B1670390) groups, which was corroborated by single-crystal X-ray structure analysis. researchgate.net Density functional theory (DFT) calculations on a dimethyl-substituted 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide (OBDA) revealed that the most stable conformation is where the two carbonyl oxygens of the amide groups are in a trans position. rsc.org The relative energies of other conformers were also calculated, providing insight into the molecule's structural dynamics. rsc.org
The rigid U-shaped geometry of the bicyclo[2.2.1]heptane core results in significant ring strain, which in turn influences the molecule's reactivity. This inherent strain is a key factor considered in molecular modeling to predict reaction outcomes and stability.
Density Functional Theory (DFT) Studies of Molecular Structure, Stability, and Interactions
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the molecular structure, stability, and intermolecular interactions of 7-oxabicyclo[2.2.1]heptane derivatives. DFT calculations have been instrumental in determining the energy-optimized structures of these compounds and their complexes. rsc.org
For example, a DFT study on a 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide (OBDA) ligand and its complex with Americium(III) (Am³⁺) was conducted to understand its extraction behavior for actinides. rsc.org The calculations showed that the ligand is most stable when the two carbonyl oxygens of the amide groups are in a trans conformation. rsc.org The study also compared the relative energies of different conformers, indicating that a conformer where the etheral oxygen can participate in bonding is more stable than another alternative conformer. rsc.org This theoretical finding supported experimental FTIR studies which suggested the involvement of the ethereal oxygen atom in bonding with the metal ion. rsc.org
Furthermore, DFT calculations on the diamide structures of norcantharidin-based compounds have been used to predict the conformational proximity of amide groups, which is crucial for understanding their hydrolytic stability in acidic media. researchgate.net The theoretical predictions aligned with experimental observations from single-crystal X-ray structure analysis. researchgate.net DFT has also been used to study the magnetic coupling interaction in related systems, such as hydrogen-bonded copper(II) dimers. jlu.edu.cn
Table 1: Relative Energies of OBDA Conformers from DFT Calculations rsc.org
| Conformer | Relative Energy (kcal mol⁻¹) |
| trans (most stable) | 0 |
| conformer 'c' | 5.39 |
| conformer 'b' | 11.18 |
This table is generated based on the data provided in the referenced source.
Electronic Effects on Reactivity (e.g., Homoconjugative Electron-Releasing Effects)
The electronic properties of substituents on the 7-oxabicyclo[2.2.1]heptane ring system can significantly influence its reactivity. One notable electronic effect is the homoconjugative electron-releasing effect. This effect has been observed in derivatives such as (7-oxabicyclo[2.2.1]hept-5-en-2-ylidene)amines. researchgate.net Theoretical predictions and experimental results have confirmed the intervention of this effect, where the oxabicycloalkenylideneamine moiety acts as an electron-releasing group through space. researchgate.net
This homoconjugative effect can control the regioselectivity of electrophilic additions to the double bond of 7-oxabicyclo[2.2.1]heptenes. acs.org The electron-releasing nature of a homoconjugated carbonyl group has also been applied in the total synthesis of various natural products. acs.org Furthermore, the nitrosation of 7-oxabicyclo[2.2.1]hept-5-en-2-ylmethyl amines leads to different rearrangement products depending on the stereochemistry of the aminomethyl group, a result that is influenced by the electronic environment of the bicyclic system. researchgate.net
Applications of the 7 Oxabicyclo 2.2.1 Heptane Scaffold in Organic Synthesis and Materials Science
Building Blocks for Complex Organic Molecules
The inherent structural features of the 7-oxabicyclo[2.2.1]heptane system, such as its rigidity and defined stereochemistry, make it an ideal starting point for the synthesis of intricate molecular structures. The oxygen bridge not only influences the molecule's conformation but also serves as a handle for further chemical transformations.
Synthetic Intermediates in Natural Product Total Synthesis
The 7-oxabicyclo[2.2.1]heptane moiety is a key structural motif in several complex and biologically active natural products. Its use as a synthetic intermediate allows for the stereocontrolled installation of multiple stereocenters, which can then be elaborated into the final target molecule. The synthesis of this bicyclic structure is often achieved through a Diels-Alder reaction between a furan (B31954) and a suitable dienophile. researchgate.netresearchgate.net
Tetrodotoxin: In the total synthesis of the potent neurotoxin Tetrodotoxin (TTX), the 7-oxabicyclo[2.2.1]hept-2-ene derivative serves as a crucial intermediate for constructing the densely oxygenated and stereochemically complex cyclohexane (B81311) core of the molecule. nih.govi-repository.net A stereoselective Diels-Alder reaction is employed to create this optically pure building block, setting the stage for subsequent functional group manipulations to assemble the final intricate structure of TTX. nih.gov
Solanoeclepin A: The total synthesis of Solanoeclepin A, the most active natural hatching agent for potato cyst nematodes, has been approached using the 7-oxabicyclo[2.2.1]heptane skeleton as a foundational element. researchgate.netrsc.orgrsc.org Synthetic strategies have involved creating the bicyclic moiety via a diastereoselective intramolecular Diels-Alder reaction to build the complex heptacyclic structure of the natural product. researchgate.netrsc.orgrsc.org Other approaches have utilized methods like iodoetherification to construct the oxabicyclo framework. researchgate.netelsevierpure.com
Farnesiferol C: The asymmetric total synthesis of the natural product Farnesiferol C has also utilized the 7-oxabicyclo[2.2.1]heptane framework. pkusz.edu.cnscispace.com One highly regio- and stereoselective method involves a gold(I)-catalyzed cycloisomerization of alkynediols to construct the core bicyclic structure. pkusz.edu.cn An alternative approach involved an unexpected rearrangement during a Baeyer-Villiger oxidation that formed the 7-oxabicyclo[2.2.1]heptane system. acs.org
| Natural Product | Key Synthetic Strategy Involving 7-Oxabicyclo[2.2.1]heptane | Reference(s) |
| Tetrodotoxin | Stereoselective Diels-Alder reaction to form a 7-oxabicyclo[2.2.1]hept-2-ene intermediate. | nih.govi-repository.net |
| Solanoeclepin A | Intramolecular Diels-Alder reaction or iodoetherification to construct the bicyclic core. | researchgate.netrsc.orgrsc.orgelsevierpure.com |
| Farnesiferol C | Gold(I)-catalyzed cycloisomerization of alkynediols or Baeyer-Villiger oxidation rearrangement. | pkusz.edu.cnscispace.comacs.org |
Scaffold Development for Diversity-Oriented Chemical Libraries and Building Block Collections
The conformationally restricted 7-oxabicyclo[2.2.1]heptene ring system is an attractive scaffold for diversity-oriented synthesis (DOS). nih.govumt.edu Its rigid, three-dimensional topology allows for the creation of libraries of complex and diverse small molecules that are distinct from typical flat aromatic structures used in drug discovery. nih.govumt.eduresearchgate.net These libraries are valuable in fragment-based drug discovery for identifying novel bioactive compounds. researchgate.netdtu.dk By functionalizing the scaffold in various ways, chemists can generate a wide range of molecular shapes from a common core, enabling the exploration of new areas of chemical space. researchgate.net For instance, two 96-member tricyclic libraries based on the oxabicyclo[2.2.1]heptene framework have been synthesized and evaluated for biological activity. umt.eduresearchgate.net
Precursors for Polycyclic Hydrocarbons and other Rigid Structures
While the 7-oxabicyclo[2.2.1]heptane scaffold is valued for its oxygen bridge, related bicyclo[2.2.1]heptane structures, such as diamine derivatives, serve as important building blocks for the synthesis of complex polycyclic hydrocarbons. The rigid framework of these compounds facilitates the construction of stable intermediates, which are essential in creating larger, well-defined polycyclic systems. This rigidity is also leveraged in the synthesis of high-performance materials like polyimides, where the bicyclic unit enhances thermal stability and mechanical strength.
Role in Polymer Chemistry and Materials Science
The strained ring system of 7-oxabicyclo[2.2.1]heptane and its derivatives makes them suitable monomers for polymerization reactions, leading to materials with unique properties.
Monomers for Ring-Opening Metathesis Polymerization (ROMP)
Derivatives of 7-oxabicyclo[2.2.1]heptane, particularly the unsaturated version 7-oxabicyclo[2.2.1]hept-2-ene, are effective monomers for Ring-Opening Metathesis Polymerization (ROMP). acs.org This polymerization technique, often catalyzed by ruthenium-based catalysts, allows for the synthesis of polymers with controlled microstructures. acs.org The oxa-ring-opening of unsubstituted and alkyl-substituted 7-oxabicyclo[2.2.1]heptane derivatives is another route to generate useful polymers. smolecule.com
Synthesis of High-Performance Polymers and Materials with Tailored Mechanical Properties
The polymerization of 7-oxabicyclo[2.2.1]heptane derivatives can lead to high-performance polymers with desirable characteristics. For example, polymers derived from these monomers can be converted into strong fibers and tough films. researchgate.net The rigid bicyclic structure is a key contributor to the tailored mechanical properties of the resulting materials. ontosight.ai The enthalpy of polymerization for 7-oxabicyclo[2.2.1]heptane and its methyl-substituted derivatives has been measured, indicating a significant strain energy in the monomers that drives the polymerization process. researchgate.net This research aids in the development of new polymers and materials with specific properties for various applications in materials science. ontosight.aiontosight.ai
| Polymerization Data | Value | Reference |
| Enthalpy of Polymerization (ΔH) for 7-oxabicyclo[2.2.1]heptane | -44.3 ± 1.9 kJ mol⁻¹ | researchgate.net |
| Enthalpy of Polymerization (ΔH) for exo-3-methyl-7-oxabicyclo[2.2.1]heptane | -49.7 ± 2.6 kJ mol⁻¹ | researchgate.net |
| Enthalpy of Polymerization (ΔH) for endo-3-methyl-7-oxabicyclo[2.2.1]heptane | -45.4 ± 3.1 kJ mol⁻¹ | researchgate.net |
Influence on Gas Transport Properties in Polymer Membranes
The incorporation of rigid, bulky bicyclic structures into polymer backbones is a recognized strategy for enhancing gas separation performance in membranes. While specific studies focusing solely on 7-oxabicyclo[2.2.1]heptan-2-amine are not extensively documented in this context, the broader class of polymers containing bicyclic units, including the 7-oxabicyclo[2.2.1]heptane scaffold, has been investigated for its potential to improve gas permeability and selectivity.
The introduction of such rigid moieties into polymer chains, typically polyimides, disrupts efficient chain packing. rsc.org This leads to an increase in the fractional free volume (FFV) within the polymer matrix. A higher FFV generally results in increased gas permeability, as it provides more pathways for gas molecules to diffuse through the membrane. For instance, polyimides synthesized with rigid, ortho-substituted diamines have demonstrated higher gas permeability coefficients due to the inhibition of chain packing. mdpi.com
In some cases, the inclusion of bicyclic units can lead to both higher permeability and selectivity, a desirable outcome that pushes the performance of the membrane closer to the empirical "upper bound" for gas separations. nih.gov For example, polyimides based on bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) have shown high glass transition temperatures and thermal stability, with their gas transport properties being influenced by the specific diamine structure used. mdpi.com A patent for adsorption-enhanced and plasticization-resistant composite membranes lists 7-oxabicyclo[2.2.1]heptane as a potential heterocyclic group for inclusion in polymer membranes designed for gas separations, including the separation of CO2 from other gases. nih.govgoogle.com
The performance of these mixed matrix membranes (MMMs) depends on the compatibility between the polymer and the filler, as well as the nature of the interface between them. The table below summarizes the gas permeability and selectivity for a few polyimides containing bicyclic structures, illustrating the effect of the rigid scaffold.
| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity |
| BTD-MIMA mdpi.com | CO₂ | 29.5 | - |
| BTD-MIMA mdpi.com | CO₂/CH₄ | - | 28.9 |
| BTD-HFA mdpi.com | CO₂ | 24.3 | - |
| BTD-HFA mdpi.com | CO₂/CH₄ | - | 41.2 |
| Matrimid®/PTBC4 (5 wt%) mdpi.com | CO₂ | 12.3 | - |
| Matrimid®/PTBC4 (5 wt%) mdpi.com | CO₂/N₂ | - | 36.2 |
Table showing gas transport properties of select polyimide membranes containing bicyclic structures.
Applications in Ligand Design and Catalysis
The rigid 7-oxabicyclo[2.2.1]heptane scaffold is a valuable building block in the design of specialized ligands for catalysis and metal coordination due to its conformational pre-organization.
The inherent rigidity of the 7-oxabicyclo[2.2.1]heptane system is a key feature in the design of conformationally restricted ligands. researchgate.net This rigidity helps to pre-organize the coordinating atoms in a specific spatial arrangement, which can enhance binding affinity and selectivity for a target metal ion by reducing the entropic penalty upon complexation. rsc.org This principle has been effectively applied in the development of ligands for various purposes, including the synthesis of pharmacologically interesting molecules. researchgate.net The synthesis often starts from the Diels-Alder reaction between furan and a suitable dienophile, which establishes the bicyclic framework in a stereoselective manner. lookchem.com
The 7-oxabicyclo[2.2.1]heptane core can be synthesized as a chiral molecule, making it an excellent scaffold for developing chiral ligands and auxiliaries for asymmetric catalysis. The asymmetric Diels-Alder reaction is a common method to produce enantiomerically pure or enriched 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.netrsc.org For example, the reaction of furan with chiral acrylates has been used to synthesize chiral 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives with high diastereoselectivity. rsc.org
These chiral building blocks are then used in a variety of asymmetric transformations. The fixed, three-dimensional orientation of substituents on the rigid scaffold allows for effective chiral recognition and transfer of stereochemical information during a catalytic cycle. This has been exploited in the synthesis of complex natural products and other bioactive molecules. rsc.org
Derivatives of 7-oxabicyclo[2.2.1]heptane, particularly those with carboxylate or amide functionalities at the 2- and 3-positions, have been extensively studied as ligands for a variety of metal ions. The dicarboxylate derivative, for instance, can act as a tridentate ligand, coordinating to a metal center through the two carboxylate oxygens and the bridgehead ether oxygen. iucr.orgnih.gov This coordination mode creates a rigid chelate structure.
Crystal structures of complexes with metals such as manganese(II), copper(II), and cadmium(II) have been reported. iucr.orgnih.govnih.goviucr.org In these structures, the 7-oxabicyclo[2.2.1]heptane dicarboxylate ligand often forms polymeric chains or other complex supramolecular assemblies. iucr.orgnih.gov For example, with Mn(II), a polymeric chain is formed where the metal ion is six-coordinated by the bridging ether oxygen, carboxylate oxygens, and water molecules. nih.gov Similarly, a cadmium(II) complex exhibits a distorted octahedral geometry, with the ligand coordinating through the ether oxygen and two carboxylate groups, along with three nitrogen atoms from other ligands. iucr.org These studies provide fundamental insights into how the rigid scaffold directs the formation of specific coordination geometries.
Separation and Extraction Studies
The pre-organized nature of ligands based on the 7-oxabicyclo[2.2.1]heptane scaffold makes them highly effective for selective ion separation.
A significant application of the 7-oxabicyclo[2.2.1]heptane scaffold is in the design of extractants for the separation of actinides from nuclear waste streams. rsc.orgrsc.org Specifically, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA) have been synthesized and shown to be excellent extractants for trivalent and tetravalent actinides, such as Americium(III) and Plutonium(IV). rsc.orgresearchgate.net
The rigid framework of the OBDA ligands positions the two amide carbonyl oxygens and the bridgehead ether oxygen in a fixed geometry that is highly suitable for chelating actinide ions. rsc.org This conformational constraint leads to enhanced binding kinetics and high selectivity. One of the most effective ligands in this class, N,N,N',N'-tetrakis(2-ethylhexyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide, has demonstrated superior performance compared to more flexible, open-chain analogues like TEHDGA (N,N,N',N'-tetra-2-ethylhexyldiglycolamide). rsc.org A key advantage of the OBDA ligands is their low extraction of fission products like Strontium(II) and Ruthenium(III), which improves the selectivity for actinides. rsc.org
The extraction efficiency of these ligands is dependent on the concentration of nitric acid in the aqueous phase. The stripping of the extracted actinides can be achieved using solutions like oxalic acid for Pu(IV) or a low pH solution for Am(III). rsc.org The high efficiency and selectivity of these conformationally constrained ligands make them promising candidates for advanced nuclear fuel reprocessing cycles. tandfonline.com
| Ligand | Metal Ion | Distribution Ratio (D) | Separation Factor (SF) | Conditions |
| OBDA 1a rsc.org | Pu(IV) | >100 | - | 0.1 M ligand in 15% IDA/n-dodecane, 3 M HNO₃ |
| OBDA 1a rsc.org | Am(III) | ~10 | - | 0.1 M ligand in 15% IDA/n-dodecane, 3 M HNO₃ |
| OBDA 1a rsc.org | Eu(III) | ~5 | SF (Pu/Eu) > 20 | 0.1 M ligand in 15% IDA/n-dodecane, 3 M HNO₃ |
| OBDA 1a rsc.org | Sr(II) | <0.01 | SF (Am/Sr) > 1000 | 0.1 M ligand in 15% IDA/n-dodecane, 3 M HNO₃ |
| TEHDGA rsc.org | Sr(II) | ~0.1 | SF (Am/Sr) ~ 100 | 0.1 M ligand in 15% IDA/n-dodecane, 3 M HNO₃ |
Table comparing the extraction performance of a conformationally constrained OBDA ligand with a flexible TEHDGA ligand.
Advanced Derivatives and Structural Modifications of the 7 Oxabicyclo 2.2.1 Heptane Framework
Synthesis and Chemical Behavior of Polyhydroxylated Analogues of 2-Aminocyclohexanecarboxylic Acid
The 7-oxabicyclo[2.2.1]heptane framework has proven to be an effective template for the stereoselective synthesis of polyhydroxylated analogues of 2-aminocyclohexanecarboxylic acid (ACHC), which are valuable building blocks for creating peptidomimetics with well-defined secondary structures. nih.govbeilstein-journals.orgresearchgate.networktribe.com A key strategy involves the Diels-Alder reaction between furan (B31954) and a suitable dienophile, such as ethyl (E)-3-nitroacrylate, to form a nitro-substituted oxanorbornene adduct. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net This adduct serves as a versatile intermediate that can be elaborated through a series of stereocontrolled transformations.
The synthesis typically begins with the cycloaddition of furan and ethyl (E)-3-nitroacrylate, which can produce a mixture of endo and exo isomers. worktribe.com While the regioselectivity is high, favoring the placement of the nitro and ester groups at the 2- and 3-positions, the stereoselectivity can be influenced by reaction conditions. worktribe.com Following the Diels-Alder reaction, the nitro group is reduced to an amine, which is then typically protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate. worktribe.com
The core of the strategy lies in the subsequent base-promoted fragmentation of the oxabicyclic ring system. beilstein-journals.orgresearchgate.net This ring-opening reaction unveils the cyclohexane (B81311) core with the desired amino and carboxylic acid functionalities. The stereochemistry of the substituents on the newly formed cyclohexane ring is dictated by the stereochemistry of the starting oxanorbornene adduct and the reaction conditions employed for subsequent functionalization.
Various oxidative processes can be applied to the oxanorbornene precursor to introduce hydroxyl groups at specific positions. These reactions often exhibit high diastereoselectivity due to the conformational constraints of the bicyclic system. For example, dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide. The directing effect of existing functional groups, such as a carbamate, can play a crucial role in controlling the stereochemical outcome of these additions. worktribe.com This substrate-controlled selectivity allows for the synthesis of a range of mono-, di-, and trihydroxylated ACHC derivatives with defined relative stereochemistry. nih.govresearchgate.net
The resulting polyhydroxylated ACHC analogues are of significant interest due to their potential to influence the secondary structures of peptides into which they are incorporated. The presence of multiple hydroxyl groups can introduce specific hydrogen bonding networks and alter the polarity and solubility of the resulting peptides.
| Compound Name | Structure | Role in Synthesis |
| Ethyl (E)-3-nitroacrylate | Dienophile in Diels-Alder reaction | |
| Ethyl 2-nitro-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylate | Diels-Alder adduct | |
| Ethyl 2-(tert-butoxycarbonylamino)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylate | Protected aminoester intermediate |
Preparation and Characteristics of Spirocyclic Imide Derivatives from Oxanorbornenes
Spirocyclic structures, where two rings share a single atom, are of considerable interest in medicinal chemistry due to their unique three-dimensional architectures. The 7-oxabicyclo[2.2.1]heptene framework provides a rigid core for the construction of novel spirocyclic imide derivatives.
A straightforward approach to such compounds involves the reaction of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) with an appropriate N-amino-imide. For instance, the reaction of 7-oxabicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dicarboxylic anhydride with N-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dicarboximide in refluxing acetic acid yields N,N'-bis(7-oxabicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dicarboximide). chem-soc.si This reaction proceeds with the formation of a spiro-linkage at the nitrogen atom, connecting the two bicyclic units.
The resulting spirocyclic imide is a crystalline solid and possesses a highly rigid and complex three-dimensional structure. chem-soc.si The characteristics of these compounds are largely defined by the two interconnected oxanorbornene units. The double bonds within the bicyclic systems are amenable to further functionalization, such as through reductive Heck reactions. chem-soc.si This allows for the introduction of aryl or heteroaryl substituents, further diversifying the chemical space accessible from these spirocyclic scaffolds.
The synthesis of these spirocyclic imides is generally efficient, providing good yields of the target compounds. chem-soc.si The characterization of these molecules relies on standard spectroscopic techniques, including IR, NMR, and mass spectrometry, which confirm the formation of the spiro-cyclic structure and the stereochemistry of the substituents.
| Reactant 1 | Reactant 2 | Product |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dicarboxylic anhydride | N-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dicarboximide | N,N'-Bis(7-oxabicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dicarboximide) |
Synthesis and Reactivity of Ring-Expanded and Other Functionalized Oxabicyclic Systems
Ring expansion reactions of the 7-oxabicyclo[2.2.1]heptane framework provide access to larger, more flexible heterocyclic systems, such as 8-oxabicyclo[3.2.1]octane derivatives. epa.govresearchgate.netglobalauthorid.com The Demjanov and Tiffeneau-Demjanov rearrangements are classical methods for achieving one-carbon ring expansions of cyclic amines and amino alcohols, respectively, and have been successfully applied to derivatives of 7-oxabicyclo[2.2.1]heptan-2-amine. epa.govwikipedia.orgwikipedia.org
These rearrangements are typically initiated by the treatment of a primary amine with nitrous acid, which generates an unstable diazonium salt. Subsequent loss of nitrogen gas leads to a carbocation, which can then undergo rearrangement. In the context of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives, the migration of one of the adjacent ring carbons results in the expansion of the six-membered ring to a seven-membered ring, or more accurately, the formation of a bicyclo[3.2.1] system. epa.govresearchgate.net
The outcome of these rearrangements is highly dependent on the stereochemistry of the starting material. For example, the nitrosation of 2-exo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol and its 2-endo-aminomethyl counterpart leads to different ratios of the ring-expanded ketones, 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]oct-6-en-3-one. epa.govresearchgate.net The presence of the 7-oxa bridge has been observed to influence the migratory aptitude of the adjacent carbon atoms, favoring the migration of the C(3) methylene (B1212753) group over the C(1) methine group. epa.govresearchgate.net
The resulting ring-expanded ketones are themselves valuable synthetic intermediates. The enone functionality in 8-oxabicyclo[3.2.1]oct-6-en-2-one allows for further stereo- and regioselective additions of various electrophiles. epa.gov These reactions provide a pathway to a wide range of functionalized eight-membered oxygen-containing bicyclic systems, which are present in a number of natural products.
| Starting Material | Reaction | Major Product(s) |
| 2-exo-Aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol | Tiffeneau-Demjanov Rearrangement | Mixture of 8-Oxabicyclo[3.2.1]oct-6-en-2-one and 8-Oxabicyclo[3.2.1]oct-6-en-3-one |
| 2-endo-Aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol | Tiffeneau-Demjanov Rearrangement | Mixture of 8-Oxabicyclo[3.2.1]oct-6-en-2-one and 8-Oxabicyclo[3.2.1]oct-6-en-3-one (different ratio) |
Substitution Patterns and Reactivity of Carboxylic Acid and Amide Derivatives on the Scaffold
The 7-oxabicyclo[2.2.1]heptane scaffold can be readily functionalized with carboxylic acid and amide groups, leading to a vast array of derivatives with diverse properties and applications. The most common starting point for these derivatives is the Diels-Alder adduct of furan with maleic anhydride, which provides 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. sci-hub.se
The anhydride can be easily converted to the corresponding dicarboxylic acid or can react with amines to form amides and imides. rsc.orgrsc.org For example, reaction with secondary amines in the presence of a coupling agent like diisopropylcarbodiimide (DIPC) yields N,N,N',N'-tetraalkyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides. rsc.orgrsc.org These conformationally constrained diamides have shown interesting properties as ligands for the extraction of actinides, with their selectivity being influenced by the nature of the alkyl substituents on the nitrogen atoms. rsc.orgrsc.org
The carboxylic acid functionalities can also be the site of various transformations. They can be converted to esters, acyl chlorides, or can participate in Curtius rearrangements to yield amines after the formation of acyl azides. researchgate.net The reactivity of these carboxylic acid derivatives can be influenced by the rigid bicyclic framework. For instance, the hydrolysis of a ketal in a related system was found to be unusually difficult, attributed to the inductive effect of the 7-oxa bridge. mdpi.com
Furthermore, the double bond in the unsaturated derivatives offers a handle for introducing additional functionality. Heck arylation has been used to introduce aryl groups at the 5-position of norcantharidin (B1212189) derivatives, which are based on the 7-oxabicyclo[2.2.1]heptane core. sci-hub.se The substitution pattern on the aromatic ring of these introduced groups can significantly impact the biological activity of the resulting compounds.
The amide derivatives of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid have also been explored for their therapeutic potential. For instance, norcantharidin-amide hybrids have been synthesized and evaluated for their cytotoxic activity, with some analogues displaying potent anticancer effects. The specific nature of the amino acid or amine coupled to the carboxylic acid has a profound effect on the biological properties of the final molecule.
| Derivative Type | Example Compound | Application/Reactivity |
| Dicarboxamide | N,N,N',N'-Tetra(2-ethylhexyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide | Actinide extraction |
| Carboxylic Acid | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | Precursor for various derivatives |
| Amide Hybrid | Norcantharidin-amino acid amide hybrids | Potential anticancer agents |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Oxabicyclo[2.2.1]heptan-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via ring-closing metathesis or catalytic oxidation of bicyclic precursors. For example, cyclohexene oxide derivatives (e.g., 7-Oxabicyclo[4.1.0]heptane) can serve as intermediates, with reaction temperatures and catalysts (e.g., Lewis acids) critically impacting stereochemical outcomes . Yield optimization requires monitoring reaction kinetics via GC-MS or HPLC, while purity is assessed using NMR and elemental analysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography to resolve the bicyclic framework and amine positioning.
- NMR spectroscopy (¹H/¹³C) to confirm hydrogen bonding networks (e.g., 0 hydrogen bond donors and 3 acceptors as per computational data) .
- Density Functional Theory (DFT) to calculate topological polar surface area (TPSA) and logP values, which correlate with solubility and bioavailability .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., flammability and toxicity risks). Use fume hoods, PPE (gloves, lab coats), and inert atmospheres during synthesis. Emergency measures include immediate decontamination with ethanol/water mixtures and medical consultation for exposure .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomeric purity is critical for receptor binding. For instance, (1R,2R,4S)-rel-configurations exhibit distinct pharmacological profiles compared to other stereoisomers. Use chiral HPLC or circular dichroism (CD) to isolate enantiomers, followed by molecular docking simulations to predict interactions with biological targets (e.g., neurotransmitter receptors) .
Q. What computational strategies are effective in modeling the reactivity of this compound under varying pH conditions?
- Methodological Answer : Employ quantum mechanical (QM) methods like DFT to simulate protonation states of the amine group. Molecular dynamics (MD) simulations can predict solvation effects and stability in aqueous buffers. Validate predictions experimentally via pH-dependent UV-Vis spectroscopy .
Q. How should researchers resolve contradictions in spectroscopic data for novel derivatives of this compound?
- Methodological Answer : Cross-validate conflicting NMR/IR results using high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, unexpected peaks may arise from tautomerism or residual solvents; employ deuterated solvents and variable-temperature NMR to isolate artifacts .
Q. What methodologies enable the study of this compound’s role in pharmaceutical intermediates?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., ester or amide derivatives) and testing against biological targets. Compare pharmacokinetic profiles using in vitro assays (e.g., microsomal stability) and in vivo models. Reference pharmacopeial standards (e.g., penicillanic acid derivatives) for quality control .
Q. How can researchers optimize the derivatization of this compound for functional group compatibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
